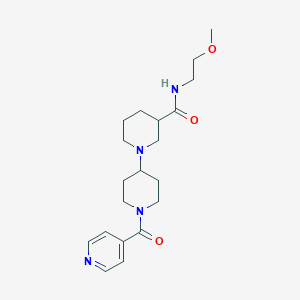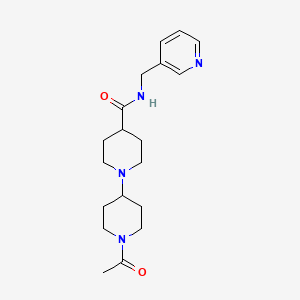
1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as IBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience and drug discovery. IBPC is a piperidine derivative that has been synthesized using a novel method, and its unique structure and properties have made it a promising candidate for further research.
作用機序
The mechanism of action of 1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is related to its ability to selectively bind to dopamine D3 receptors. By blocking these receptors, this compound can modulate the release of dopamine in the brain, which can have a range of effects on behavior and mood. Additionally, this compound has been found to have an effect on the activity of certain enzymes, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and are still being studied. In addition to its effects on dopamine receptors and enzyme activity, this compound has been found to have an effect on the expression of certain genes, which may contribute to its therapeutic potential. Additionally, this compound has been shown to have an effect on the activity of certain ion channels, which may be related to its antitumor activity.
実験室実験の利点と制限
1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has several advantages as a research tool, including its selectivity for dopamine D3 receptors and its relatively simple synthesis method. However, there are also some limitations to its use in lab experiments. For example, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, this compound has a relatively low affinity for dopamine D3 receptors compared to other compounds, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research involving 1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Additionally, there is interest in studying the long-term effects of this compound on behavior and cognition, as well as its potential applications in cancer treatment. Finally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as serotonin and glutamate, which may have implications for the treatment of psychiatric disorders.
合成法
The synthesis of 1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of isonicotinoyl chloride with 1,4'-bipiperidine in the presence of a base. This results in the formation of 1'-isonicotinoyl-1,4'-bipiperidine, which is then reacted with 2-methoxyethylamine to yield this compound. The synthesis method used to create this compound is relatively simple and efficient, making it a viable option for large-scale production.
科学的研究の応用
1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. In neuroscience, this compound has been shown to act as a selective dopamine D3 receptor antagonist, making it a potential candidate for the treatment of addiction and other psychiatric disorders. Additionally, this compound has been found to have antitumor activity, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
N-(2-methoxyethyl)-1-[1-(pyridine-4-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-27-14-10-22-19(25)17-3-2-11-24(15-17)18-6-12-23(13-7-18)20(26)16-4-8-21-9-5-16/h4-5,8-9,17-18H,2-3,6-7,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAJORCRYFVCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-nitrobenzaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5468291.png)
![1-ethyl-3,5-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B5468299.png)
![4-(2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5468301.png)
![2-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5468309.png)
![N,N-dimethyl-4-[3-(4-thiomorpholinyl)-1-propen-1-yl]aniline](/img/structure/B5468314.png)
![1-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5468322.png)

![4-butoxy-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5468329.png)
![2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine](/img/structure/B5468334.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5468352.png)
![2-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-2-oxoethanol](/img/structure/B5468354.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5468362.png)
![4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)
![2-(3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5468377.png)